molecular formula C12H18O2 B095580 Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene] CAS No. 15591-90-9

Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]

Cat. No.: B095580
CAS No.: 15591-90-9
M. Wt: 194.27 g/mol
InChI Key: HIDQGLHUSVXEQZ-UHFFFAOYSA-N
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Description

Octahydrospiro[1,3-dioxolane-2,5’-[4,7]methanoindene]: is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by its unique spiro structure, which includes a dioxolane ring fused to a methanoindene framework. It is known for its stability and specific physical properties, such as a boiling point of 260.5°C at 760 mmHg and a density of 1.16 g/cm³ .

Preparation Methods

The synthesis of octahydrospiro[1,3-dioxolane-2,5’-[4,7]methanoindene] typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diene with a diol in the presence of an acid catalyst. The reaction conditions often require a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity while minimizing reaction time and energy consumption.

Chemical Reactions Analysis

Octahydrospiro[1,3-dioxolane-2,5’-[4,7]methanoindene] undergoes various chemical reactions, including:

Scientific Research Applications

Octahydrospiro[1,3-dioxolane-2,5’-[4,7]methanoindene] has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of octahydrospiro[1,3-dioxolane-2,5’-[4,7]methanoindene] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Octahydrospiro[1,3-dioxolane-2,5’-[4,7]methanoindene] can be compared with other spiro compounds, such as:

  • Spiro[cyclohexane-1,2’-[1,3]dioxolane]
  • Spiro[1,3-dioxolane-2,5’-[4,7]methanoindane]
  • Spiro[1,3-dioxolane-2,5’-[4,7]methano[5H]indene]

These compounds share similar structural features but differ in their specific ring systems and substituents, which can lead to variations in their chemical reactivity and applications .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,8'-tricyclo[5.2.1.02,6]decane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-9-8-6-11(10(9)3-1)12(7-8)13-4-5-14-12/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDQGLHUSVXEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC34OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935322
Record name Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]
Source EPA DSSTox
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15591-90-9
Record name Spiro[1,3-dioxolane-2,5′-[4,7]methano[5H]indene], octahydro-, (3′aα,4′α,7′α,7′aα)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15591-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3'alpha,4'alpha,7'alpha,7'aalpha)-Octahydrospiro(1,3-dioxolane-2,5'-(4,7)methano(5H)indene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015591909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3'α,4'α,7'α,7'aα)-octahydrospiro[1,3-dioxolane-2,5'-[4,7]methano[5H]indene]
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